5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

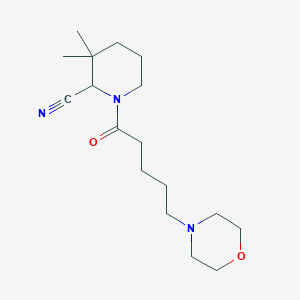

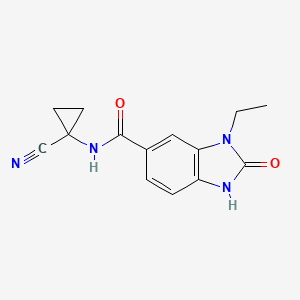

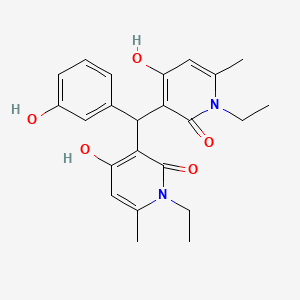

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is an organic compound with the chemical formula C₆H₆N₄O . It belongs to the class of pyrazoles , which are heterocyclic compounds characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms. In this case, the pyrazole ring is substituted with a methyl group at position 5 and a pyrazin-2-yl group at position 3. The oxadiazole moiety (1,2,4-oxadiazole) is fused to the pyrazole ring, resulting in an intriguing structure .

Synthesis Analysis

The synthesis of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves several steps. One common method is the condensation of α,β-unsaturated aldehydes with hydrazine , followed by dehydrogenation. Substituted pyrazoles can also be prepared through Knorr-type reactions , where 1,3-diketones react with hydrazine. For instance, acetylacetone and hydrazine yield 3,5-dimethylpyrazole .

Molecular Structure Analysis

The compound’s molecular structure consists of the pyrazole ring fused with the oxadiazole ring. The methyl group at position 5 and the pyrazin-2-yl group contribute to its unique properties. Single-crystal X-ray diffraction confirms the precise arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitution, oxidation, or coordination with metal ions. Further studies are needed to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives have been studied for their insecticidal properties. For instance, a compound containing this moiety exhibited significant activity against the diamondback moth (Qi et al., 2014). These findings are important for developing new insecticides, especially for agricultural applications.

Antimicrobial and Antitubercular Activity

Research has explored the antimicrobial potential of compounds containing the 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole moiety. A study found that certain derivatives showed promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Gezginci et al., 1998; Ambekar et al., 2017). Such research is vital for developing new therapies against resistant strains of tuberculosis.

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Derivatives of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole have been evaluated computationally and pharmacologically for their potential antioxidant, analgesic, and anti-inflammatory actions. This includes assessing their binding and inhibitory effects on various targets, which could inform the development of new therapeutic agents (Faheem, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-4-8-2-3-9-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJRZUFTMTXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2612934.png)

![9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2612940.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2612947.png)